7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-12-4-3-9(7-13(12)22-2)11-5-6-16-14-8-10(15(19)20)17-18(11)14/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFJCDSODRMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid. The process can be catalyzed by acids or bases and may require controlled temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Position: The 3,4-dimethoxyphenyl group in the target compound provides balanced lipophilicity and hydrogen-bonding capacity compared to mono-substituted (e.g., 4-fluorophenyl) or bulky (e.g., naphthalen-2-yl) analogs .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce metabolic stability relative to trifluoromethyl or chloro substituents .
Solubility and Pharmacokinetics
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (e.g., 13b achieved 80% yield after hydrolysis) compared to ester or amide derivatives .
- Amide Derivatives: Compounds like 5e (morpholinoethoxy substituent) and 5f (morpholinophenyl) exhibited enhanced membrane permeability due to reduced polarity .
Biological Activity
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group. The synthesis typically involves the cyclization of substituted acetophenones with amino derivatives under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine framework .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant growth inhibition across various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% against 56 different cancer cell lines, suggesting broad-spectrum anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | HeLa | 50 |
| Compound B | MCF-7 | 45 |
| This compound | Various | 43.9 |
Antiviral Activity
The compound has also shown promising antiviral properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication through various mechanisms. For example, certain derivatives have been effective against hepatitis A virus (HAV) and other viral strains at low concentrations, showcasing their potential as antiviral agents .
Table 2: Antiviral Efficacy of Pyrazolo Derivatives
| Virus Type | Compound Tested | EC50 (µg/mL) |
|---|---|---|
| Hepatitis A | 7-(3,4-Dimethoxyphenyl) derivative | 20 |
| Tobacco Mosaic | Compound C | 15 |
| HSV-1 | Compound D | 25 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on kinases involved in cancer cell proliferation.
- Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Molecular docking studies suggest that these compounds adopt binding modes similar to known inhibitors of critical pathways in cancer progression and viral replication .
Case Studies
Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical settings:
- Case Study on Cancer Cell Lines : A study investigated the effects of various pyrazolo derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
- Antiviral Properties Against HAV : In vitro studies demonstrated that the compound effectively inhibited HAV replication in human liver cell lines at concentrations lower than those required for cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of enaminone precursors. For example:
React 3,4-dimethoxyphenylacetone with [Formula: see text]-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate .
Perform cyclization with a pyrazole-carboxylic acid derivative under reflux in pyridine or DMF .
Purify via recrystallization (ethanol/DMF) or column chromatography. Yield optimization may require adjusting reaction time, temperature, or catalyst loading .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the pyrazolo[1,5-a]pyrimidine core, methoxy groups, and carboxylic acid protons. For example, the carboxylic acid proton appears as a broad singlet near δ 12-14 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bending .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H14N3O4: 312.0983) .
- Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed C, H, N values .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and poorly soluble in water .
- Stability : Store at –20°C under inert atmosphere (N2/Ar). Degradation occurs under prolonged light exposure or high humidity. Monitor via HPLC for stability studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Methodological Answer :
- Substituent Modification : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., CF3) or electron-donating groups (e.g., -NH2) to assess effects on target binding .
- Enzymatic Assays : Test inhibitory activity against kinases or metabolic enzymes (e.g., IC50 determination). Compare with analogs like trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
- Computational Docking : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer :
- Catalytic Conditions : Employ palladium-catalyzed direct C-H arylation to reduce steps and byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
- Work-Up Optimization : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for large-scale purification .
Q. How to resolve contradictions in spectral data during structural confirmation?
- Methodological Answer :
- X-Ray Crystallography : Obtain single crystals (slow evaporation from ethanol) to unambiguously confirm bond lengths and angles .
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 09, B3LYP/6-31G*) to validate assignments .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
- Acute Toxicity : Refer to MSDS for LD50 data. Administer first aid (e.g., eye irrigation with saline for 15 minutes) upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
